molecular formula C20H34O4 B199695 5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-

5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-

Cat. No. B199695
M. Wt: 338.5 g/mol
InChI Key: LRPPQRCHCPFBPE-LZXKBWHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-, also known as 11,12-EET, is a type of epoxyeicosatrienoic acid (EET) that is produced by the metabolism of arachidonic acid. EETs are important signaling molecules that play a role in regulating cardiovascular and renal function, inflammation, and angiogenesis.

Scientific Research Applications

Metabolic Pathways and Biomarkers

  • Epoxyeicosatrienoic Acids (EETs) as Biomarkers : EETs, including compounds like 11,12-EET, are metabolically transformed into dihydroxyeicosatrienoic acids (DHETs) and have been studied for their role in vascular endothelial function. A sensitive LC-MS/MS method for quantifying EETs and DHETs in human plasma has been developed, which is useful for assessing endothelial function (Duflot et al., 2017).

Enzymatic Transformations

  • Renal Cortex Microsomes Metabolism : Microsomes from the rabbit renal cortex can metabolize arachidonic acid to produce metabolites like 11,12-dihydroxy-5,8,14-eicosatrienoic acid (Oliw & Oates, 1981).

Yeast Metabolism

  • Yeast Dipodascopsis Metabolism : The yeast Dipodascopsis uninucleata can convert fatty acids with a 5Z,8Z-diene system into 3-hydroxy metabolites, including compounds like 3-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid (Venter et al., 1997).

Novel Oxylipins Formation

  • Formation of Novel Oxylipins : Research on prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase has revealed the transformation of 5,8,11-eicosatrienoic acid into various metabolites, including trihydroxy acids and epoxy-hydroxy acids, highlighting the complex enzymatic pathways involving this compound (Oliw et al., 1993).

Enzymatic Synthesis and Biochemical Intermediates

  • Enzymatic Synthesis of Prostaglandins : Studies on the synthesis of various prostaglandins and leukotrienes have utilized derivatives of eicosatrienoic acids, illustrating their importance as biochemical intermediates in eicosanoid synthesis (Kitamura et al., 1988).

Platelet Metabolism

  • Human Platelet Metabolism : Eicosatrienoic acid derivatives like 11,12-dihydroxy-5,8,14-eicosatrienoic acid have been studied in the context of human platelet metabolism, revealing their role in the formation of biologically active compounds (Falardeau et al., 1976).

Red Blood Cell Eicosanoids

  • Red Blood Cell Eicosanoids : Research has identified novel eicosanoids like 5,6-trans-epoxyeicosatrienoic acid in the phospholipids of red blood cells, indicating the presence of these derivatives in cellular metabolism and potentially their roles in vasoregulation (Jiang et al., 2004).

properties

Product Name

5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(5Z,8Z,11S,12R,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1

InChI Key

LRPPQRCHCPFBPE-LZXKBWHHSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H]([C@H](C/C=C\C/C=C\CCCC(=O)O)O)O

SMILES

CCCCC/C=CC[C@@H](O)[C@@H](O)C/C=CC/C=CCCCC(O)=O

Canonical SMILES

CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O

synonyms

(±)11,12-DiHETrE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-
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5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-
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5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-
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5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-

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